molecular formula C13H24OSi B14439802 3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL CAS No. 78813-35-1

3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL

Cat. No.: B14439802
CAS No.: 78813-35-1
M. Wt: 224.41 g/mol
InChI Key: KCBRLSJXCOJNBX-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is an organic compound with the molecular formula C10H16OSi. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL can be synthesized through the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale ethynylation reactions using specialized reactors that can handle the highly reactive nature of acetylene and the stringent conditions required for the reaction. The product is then purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-6-octen-1-yn-3-ol:

    Linalool: A naturally occurring terpene alcohol with a similar backbone but without the alkyne functionality.

    Citronellol: Another terpene alcohol with a similar structure but different functional groups.

Uniqueness

3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is unique due to the presence of both an alkyne and an alkene group, as well as the trimethylsilyl protective group. This combination of functional groups makes it a valuable intermediate in organic synthesis, offering versatility in chemical reactions and stability during various synthetic processes.

Properties

CAS No.

78813-35-1

Molecular Formula

C13H24OSi

Molecular Weight

224.41 g/mol

IUPAC Name

3,7-dimethyl-1-trimethylsilyloct-6-en-1-yn-3-ol

InChI

InChI=1S/C13H24OSi/c1-12(2)8-7-9-13(3,14)10-11-15(4,5)6/h8,14H,7,9H2,1-6H3

InChI Key

KCBRLSJXCOJNBX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C#C[Si](C)(C)C)O)C

Origin of Product

United States

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